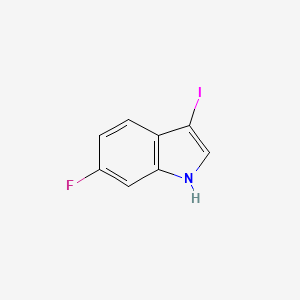
6-fluoro-3-iodo-1H-indole
Overview
Description
6-Fluoro-3-iodo-1H-indole is a heterocyclic aromatic organic compound. It is a derivative of indole, which is a fundamental structure in many natural products and pharmaceuticals. The presence of both fluorine and iodine atoms in the indole ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
6-Fluoro-3-Iodo-1H-Indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways . .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic substitution reaction where indole is treated with fluorinating and iodinating agents under controlled conditions. For instance, the reaction of 6-fluoroindole with iodine monochloride in the presence of a base can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogen exchange reactions, purification steps, and quality control to ensure the desired purity and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield 6-fluoro-3-substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Fluoro-3-iodo-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, especially for targeting specific biological pathways.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Comparison with Similar Compounds
6-Fluoroindole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodoindole: Lacks the fluorine atom, which can affect its electronic properties and biological activity.
5-Fluoro-3-iodo-1H-indole: A positional isomer with different reactivity and biological properties.
Uniqueness: 6-Fluoro-3-iodo-1H-indole is unique due to the simultaneous presence of both fluorine and iodine atoms on the indole ring. This dual substitution can enhance its reactivity and potential biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
6-fluoro-3-iodo-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEDUUPWOPUBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

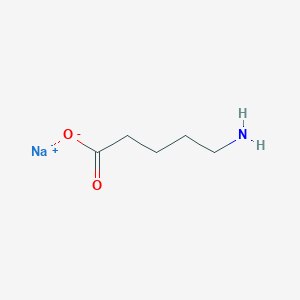
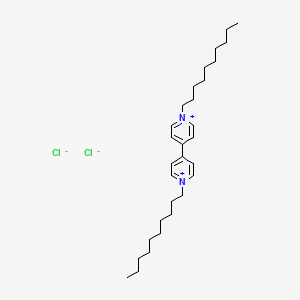
![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)
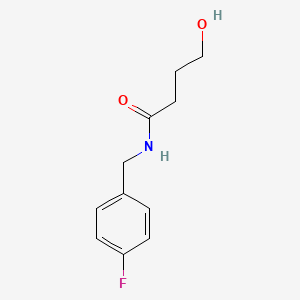
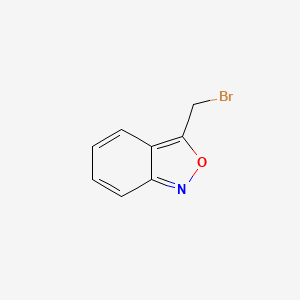
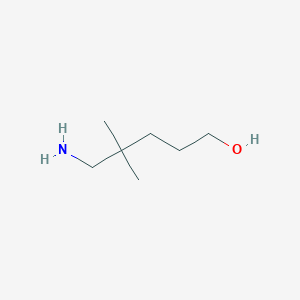

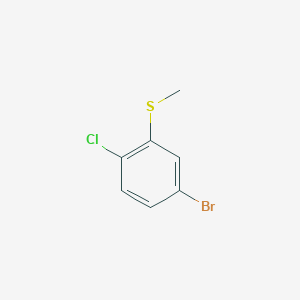
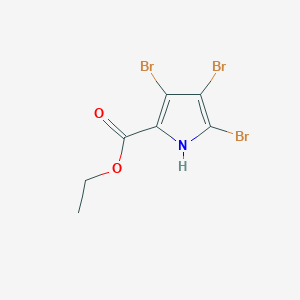
![7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B3281773.png)

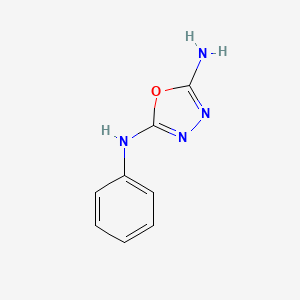
![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)
